Cas no 106738-54-9 (3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride)

3-メチル-4-(メチルスルファモイル)ベンゼン-1-スルホニルクロリドは、有機合成において重要なスルホン化試薬です。特に医薬品中間体や機能性材料の合成に広く利用されており、高い反応性と選択性を有します。分子内に2つの反応性官能基(スルホニルクロリドとメチルスルファモイル基)を備えており、多段階合成の効率化が可能です。高い純度と安定性を特徴とし、湿気に敏感なため適切な保管条件下で取り扱う必要があります。複雑な骨格構築や官能基変換において優れた性能を発揮します。

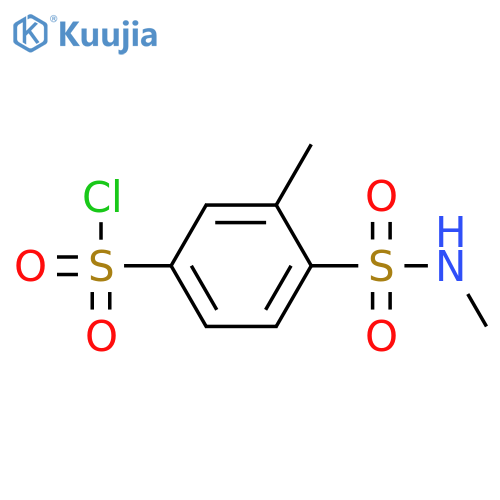

106738-54-9 structure

商品名:3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride

3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl Chloride

- Benzenesulfonyl chloride, 3-methyl-4-[(methylamino)sulfonyl]-

- 3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride

-

- インチ: 1S/C8H10ClNO4S2/c1-6-5-7(15(9,11)12)3-4-8(6)16(13,14)10-2/h3-5,10H,1-2H3

- InChIKey: BHQVUBFKXKFSLQ-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=CC=C(S(NC)(=O)=O)C(C)=C1

3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308675-50mg |

3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride |

106738-54-9 | 95% | 50mg |

¥4914.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308675-250mg |

3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride |

106738-54-9 | 95% | 250mg |

¥8397.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308675-1g |

3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride |

106738-54-9 | 95% | 1g |

¥21189.00 | 2024-08-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01026230-1g |

3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride |

106738-54-9 | 95% | 1g |

¥3913.0 | 2023-04-06 | |

| Enamine | EN300-188940-1g |

3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride |

106738-54-9 | 95% | 1g |

$785.0 | 2023-09-18 | |

| Aaron | AR01BGNY-10g |

3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride |

106738-54-9 | 95% | 10g |

$4667.00 | 2023-12-16 | |

| Enamine | EN300-188940-5.0g |

3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride |

106738-54-9 | 95% | 5g |

$2277.0 | 2023-06-08 | |

| A2B Chem LLC | AW13330-500mg |

3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride |

106738-54-9 | 95% | 500mg |

$681.00 | 2024-04-20 | |

| Aaron | AR01BGNY-250mg |

3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride |

106738-54-9 | 95% | 250mg |

$560.00 | 2025-02-09 | |

| Aaron | AR01BGNY-5g |

3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride |

106738-54-9 | 95% | 5g |

$3156.00 | 2023-12-16 |

3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride 関連文献

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

106738-54-9 (3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride) 関連製品

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量